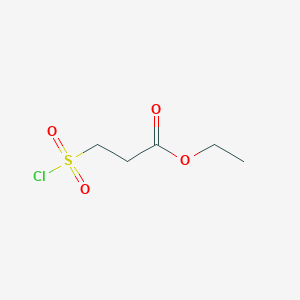

Ethyl 3-(chlorosulfonyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-chlorosulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQDEHYHHKZBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399636 | |

| Record name | ethyl 3-(chlorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103472-25-9 | |

| Record name | ethyl 3-(chlorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(chlorosulfonyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-(chlorosulfonyl)propanoate, a bifunctional reagent with significant potential in chemical synthesis and pharmaceutical research. We will delve into its chemical and physical properties, explore its synthesis, detail its reactivity, and discuss its applications as a versatile building block in the development of novel therapeutics.

Introduction to a Versatile Reagent

This compound, also known by its synonym 2-Carboethoxyethylsulfonyl chloride, is a valuable chemical intermediate characterized by the presence of two key functional groups: an ethyl ester and a sulfonyl chloride.[1] This dual functionality makes it a highly versatile tool for organic chemists, particularly in the field of medicinal chemistry. The sulfonyl chloride group provides a reactive handle for the formation of sulfonamides, sultones, and sulfonic esters, while the ethyl ester can be hydrolyzed to a carboxylic acid or participate in various ester-based transformations. This unique combination allows for the introduction of a flexible three-carbon spacer with a sulfonyl linkage, a motif of interest in the design of bioactive molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103472-25-9 | [1][2] |

| Molecular Formula | C5H9ClO4S | [1][2] |

| Molecular Weight | 200.64 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Carboethoxyethylsulfonyl chloride, Ethyl 3-(chlorosulfonyl)propionate | [1] |

| Appearance | Liquid (Physical form may vary) | |

| Storage Temperature | Store under inert gas at 2-8°C | [3] |

Synthesis of this compound: A Plausible Approach

The likely precursor for the synthesis is 3-(ethoxycarbonyl)propane-1-thiol. The synthesis would proceed via the following key transformation:

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Oxidative Chlorination

This protocol is a generalized procedure based on common laboratory practices for the synthesis of sulfonyl chlorides from thiols.

Materials:

-

3-(ethoxycarbonyl)propane-1-thiol

-

Chlorine gas (or N-chlorosuccinimide)

-

Hydrochloric acid (if using NCS)

-

Inert solvent (e.g., dichloromethane, acetic acid)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 3-(ethoxycarbonyl)propane-1-thiol in a suitable inert solvent. Cool the solution in an ice bath.

-

Chlorination:

-

Method A (Chlorine Gas): Bubble chlorine gas through the stirred solution while maintaining the temperature at 0-5 °C. The reaction is exothermic and should be monitored carefully.

-

Method B (N-chlorosuccinimide): Add N-chlorosuccinimide portion-wise to the cooled solution, followed by the slow addition of dilute hydrochloric acid.[4]

-

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench any excess chlorine. Wash the reaction mixture with cold water and then with a saturated sodium bicarbonate solution to remove acidic byproducts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles.

Reaction with Amines: Synthesis of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for sulfonamide formation.

This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of sulfonamide-containing compounds, which are known to exhibit diverse biological activities.

Reaction with Alcohols: Synthesis of Sulfonic Esters

Similarly, this compound reacts with alcohols in the presence of a base to form sulfonic esters. This reaction follows a nucleophilic addition-elimination mechanism.[5]

Caption: General reaction scheme for sulfonic ester formation.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a highly attractive building block in drug discovery.

As a Bifunctional Linker in Bioconjugation

In the field of bioconjugation, chemical linkers are used to covalently attach molecules, such as drugs, to biomolecules like proteins or antibodies.[6] this compound can serve as a precursor to such linkers. The sulfonyl chloride can react with a nucleophilic residue on a protein (e.g., the epsilon-amino group of lysine) to form a stable sulfonamide bond. The ethyl ester can then be hydrolyzed to a carboxylic acid, which can be further functionalized, for example, by coupling to a drug molecule using carbodiimide chemistry. This creates a stable, flexible linker connecting the protein and the drug.

Scaffold for Novel Drug Candidates

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs, including antibiotics, diuretics, and anticonvulsants. By reacting this compound with a diverse library of amines, a collection of novel sulfonamide-containing compounds can be readily synthesized. The ethyl ester group provides a point for further structural diversification, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Synthesis of Heterocyclic Compounds

The reactivity of both the sulfonyl chloride and the ester group can be harnessed for the synthesis of various heterocyclic systems, which are often the core structures of biologically active compounds. For instance, intramolecular reactions or multi-step sequences involving this reagent can lead to the formation of novel ring systems with potential therapeutic applications.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is also sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the realm of drug discovery. Its bifunctional nature allows for the straightforward introduction of a sulfonamide or sulfonic ester linkage along with a modifiable ester group. This enables its use as a linker in bioconjugation and as a scaffold for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of the next generation of therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

Sources

- 1. This compound | C5H9ClO4S | CID 4128467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 103472-25-9|this compound|BLD Pharm [bldpharm.com]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]

A Technical Guide to Ethyl 3-(chlorosulfonyl)propanoate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth overview of Ethyl 3-(chlorosulfonyl)propanoate, a versatile reagent with significant applications in pharmaceutical synthesis. This document will cover its chemical identity, synthesis, key reactions, and its role in the development of targeted therapeutics, with a particular focus on the synthesis of carbonic anhydrase inhibitors.

Core Compound Identification

-

Chemical Name: this compound

-

Molecular Formula: C₅H₉ClO₄S[1]

-

Molecular Weight: 200.64 g/mol [1]

-

Structure:

Synonyms: 2-Carboethoxyethylsulfonyl chloride, Ethyl 3-(chlorosulphonyl)propionate

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 200.64 g/mol | PubChem[4] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | Decomposes upon heating | General knowledge of sulfonyl chlorides |

| Solubility | Soluble in most organic solvents | General knowledge of sulfonyl chlorides |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH335: May cause respiratory irritation | PubChem[4] |

Safety Precautions: Due to its corrosive and reactive nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative chlorination of its corresponding thiol precursor, Ethyl 3-mercaptopropionate. This transformation is a standard method for the preparation of sulfonyl chlorides.

Synthesis of the Precursor: Ethyl 3-mercaptopropionate

The precursor, Ethyl 3-mercaptopropionate (CAS 5466-06-8), can be synthesized via Fischer esterification of 3-mercaptopropionic acid with ethanol.[5][6]

Reaction:

A representative protocol for this esterification is as follows:

Experimental Protocol: Synthesis of Ethyl 3-mercaptopropionate [5]

-

Combine 3-mercaptopropionic acid (1.0 eq) and ethanol (excess, e.g., 3-5 eq).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-mercaptopropionate.

Oxidative Chlorination to this compound

The conversion of Ethyl 3-mercaptopropionate to this compound involves its oxidation in the presence of a chlorinating agent.

Reaction:

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Dissolve Ethyl 3-mercaptopropionate (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.

-

Cool the solution in an ice-water bath.

-

Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction with cold water.

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound, which can be purified by vacuum distillation if necessary.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles, most notably amines, to form stable sulfonamides. This functionality is a cornerstone in the design of various therapeutic agents.

Sulfonamide Formation: A Gateway to Bioactivity

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted sulfonamides.

Reaction:

Experimental Protocol: General Synthesis of N-substituted Ethyl 3-(sulfamoyl)propanoates

-

Dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

A prominent application of this chemistry is in the synthesis of carbonic anhydrase inhibitors.[7][8] These drugs are used to treat glaucoma, altitude sickness, and certain types of epilepsy. The sulfonamide moiety is a critical pharmacophore that binds to the zinc ion in the active site of the carbonic anhydrase enzyme.[9][10]

The ethyl propanoate portion of the molecule can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex drug candidates.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: Synthesis of this compound.

Caption: Synthesis of Carbonic Anhydrase Inhibitors.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its ability to readily form sulfonamides makes it particularly useful for the synthesis of carbonic anhydrase inhibitors and other therapeutic agents. The synthetic routes to this compound are straightforward, and its reactivity is well-defined, allowing for its reliable incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage its potential in the creation of novel pharmaceuticals.

References

-

ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

This compound | C5H9ClO4S | CID 4128467. (n.d.). PubChem. Retrieved from [Link]

- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. Journal of medicinal chemistry, 43(23), 4542–4551.

-

Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.

- Pichake, J., Kharkar, P. S., Ceruso, M., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 5(10), 1121–1125.

-

ethyl 3-mercaptopropionate, 5466-06-8. (n.d.). The Good Scents Company. Retrieved from [Link]

- Shafiq, Z., Harrasi, A., Patil, D. Y., Gopakumar, S., Jassas, M., Al-Harrasi, A., ... & Supuran, C. T. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC medicinal chemistry, 13(8), 957–971.

- Al-Dhfyan, A., & Al-Obaid, A. M. (2022). Design and Synthesis of Novel Antimicrobial Agents. Molecules (Basel, Switzerland), 27(19), 628.

-

Ethyl propionate. (n.d.). In Wikipedia. Retrieved from [Link]

- Lavorato, S. N., Sales Júnior, P. A., Murta, S. M., Romanha, A. J., & Alves, R. J. (2017). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of applied microbiology, 122(1), 105–114.

-

Ethyl 3-mercaptopropionate | C5H10O2S | CID 21625. (n.d.). PubChem. Retrieved from [Link]

- Demkowicz, S., Rachoń, J., & Witt, D. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International journal of molecular sciences, 23(20), 12345.

- Preparation method of 3-ethoxyl ethyl propionate. (n.d.). Google Patents.

- Gashaw, T., & Dires, K. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Journal of chemistry, 2022, 1-9.

Sources

- 1. scbt.com [scbt.com]

- 2. 103472-25-9|this compound|BLD Pharm [bldpharm.com]

- 3. 103472-25-9 Cas No. | Ethyl 3-(Chlorosulfonyl)propionate | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C5H9ClO4S | CID 4128467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 3-mercaptopropionate | 5466-06-8 [chemicalbook.com]

- 7. Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of "Ethyl 3-(chlorosulfonyl)propanoate" for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of Ethyl 3-(chlorosulfonyl)propanoate

Abstract

This compound is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the introduction of the 2-(ethoxycarbonyl)ethanesulfonyl moiety. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where sulfonyl-containing groups are integral pharmacophores. This guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of this compound via the oxidative chlorination of Ethyl 3-mercaptopropionate. The document elucidates the underlying reaction mechanism, furnishes a detailed step-by-step experimental protocol, and addresses critical safety considerations, purification techniques, and analytical characterization.

Introduction and Significance

This compound, with CAS number 103472-25-9, is an aliphatic sulfonyl chloride functionalized with an ethyl ester.[1][2][3] This unique structure allows for sequential or orthogonal reactions, making it a powerful tool for constructing complex molecular architectures. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. The ethyl ester provides a handle for further transformations, such as hydrolysis, amidation, or reduction.

The prevalence of sulfonamides in pharmaceuticals underscores the importance of reagents like this compound.[4] This guide is designed for researchers and scientists, offering a robust and reproducible protocol grounded in established chemical principles for its preparation.

Chemical Properties and Safety Mandates

Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 103472-25-9 | [2][3] |

| Molecular Formula | C₅H₉ClO₄S | [2][3] |

| Molecular Weight | 200.64 g/mol | [2][3] |

| Appearance | Expected to be a liquid | - |

| Hazards | Corrosive, Irritant, Harmful if swallowed/inhaled/in contact with skin | [2] |

Critical Safety Protocols

The synthesis of this compound involves highly corrosive and toxic reagents, including chlorine gas and strong acids. The product itself is a sulfonyl chloride, which is moisture-sensitive and corrosive. A thorough risk assessment must be conducted before commencing any experimental work. [5]

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).[6][7] For handling chlorine gas or concentrated reagents, a face shield and working within a certified chemical fume hood are mandatory.[8]

-

Chlorine Gas Handling: Chlorine is a highly toxic respiratory irritant. All operations involving chlorine gas must be performed in a well-ventilated chemical fume hood. A gas scrubber containing a sodium thiosulfate or sodium hydroxide solution should be prepared to neutralize any excess chlorine gas.

-

Corrosive Reagents: Reagents like hydrochloric acid and the product, this compound, cause severe skin burns and eye damage.[2][9] An emergency safety shower and eyewash station must be immediately accessible.[6][9]

-

Reaction Quenching: The reaction is exothermic. Controlled addition of reagents and maintaining low temperatures are critical. Spills should be neutralized cautiously with an appropriate agent like sodium bicarbonate, not water, as sulfonyl chlorides react violently with water.[7][9]

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations for hazardous waste.

Synthetic Strategy: Oxidative Chlorination

The most direct and efficient laboratory method for preparing this compound is the oxidative chlorination of its thiol precursor, Ethyl 3-mercaptopropionate.

Overall Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through the oxidation of the thiol group by chlorine in an aqueous medium. While the precise mechanism can be complex, a plausible pathway involves the following key stages:

-

Initial Oxidation: The thiol is oxidized by chlorine to form a sulfenyl chloride intermediate (R-SCl).

-

Hydrolysis and Further Oxidation: The sulfenyl chloride is highly reactive and can undergo hydrolysis to a sulfenic acid (R-SOH), which is then rapidly oxidized further.

-

Formation of Sulfonyl Chloride: Stepwise oxidation by chlorine in the presence of water ultimately converts the sulfur center to the +6 oxidation state, forming the sulfonyl chloride. The overall process consumes three equivalents of chlorine and two equivalents of water per equivalent of thiol.

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. Adjust quantities accordingly for different scales.

Reagents and Materials

| Reagent/Material | CAS Number | Quantity | Molar Eq. | Notes |

| Ethyl 3-mercaptopropionate | 5466-06-8 | 10.0 g (8.9 mL) | 1.0 | Purity ≥95%[10] |

| Dichloromethane (DCM) | 75-09-2 | 150 mL | - | Anhydrous |

| Concentrated HCl | 7647-01-0 | ~5 mL | - | For acidification |

| Chlorine (Cl₂) Gas | 7782-50-5 | ~16.0 g | 3.0 | Use in a lecture bottle with a regulator |

| Deionized Water | 7732-18-5 | 50 mL | - | For reaction medium |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | As needed | - | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | - | For drying |

| Celite® | 61790-53-2 | As needed | - | For filtration |

Step-by-Step Methodology

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, a gas dispersion tube connected to a chlorine gas cylinder, and a gas outlet connected to a scrubber (containing 1 M NaOH or Na₂S₂O₃).

-

Initial Charge: Charge the flask with Ethyl 3-mercaptopropionate (10.0 g, 74.5 mmol), dichloromethane (75 mL), and deionized water (50 mL).

-

Acidification & Cooling: Add concentrated HCl (~5 mL) to the stirred mixture. Cool the flask to -5 to 0 °C using an ice-salt bath. An efficient cooling bath is crucial to control the reaction exotherm.

-

Chlorine Addition: Once the temperature is stable, begin bubbling chlorine gas through the mixture at a slow but steady rate. Monitor the reaction temperature closely and adjust the chlorine flow to maintain the temperature below 5 °C.

-

Reaction Monitoring: The reaction mixture will typically turn yellow-green due to dissolved chlorine. The reaction is complete when the exotherm ceases and the two-phase system becomes a clear, single phase (or the organic layer becomes clear). This typically takes 1-2 hours. A TLC analysis can be performed on a quenched aliquot to confirm the consumption of the starting material.

-

Quenching: Stop the chlorine flow and purge the system with nitrogen or argon for 15-20 minutes to remove any excess dissolved chlorine.

-

Work-up & Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the lower organic layer (DCM).

-

Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove HCl and other acidic byproducts. Caution: CO₂ evolution will occur during the bicarbonate wash. Vent the funnel frequently.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35-40 °C to prevent product degradation.

-

-

Purification: The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation or flash column chromatography on silica gel can be employed.[11][12]

Expected Yield and Characterization

-

Yield: Typical yields for this transformation are in the range of 70-90%.

-

Appearance: A colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

-

δ 3.80 (t, J = 7.5 Hz, 2H, -CH₂ SO₂Cl)

-

δ 3.10 (t, J = 7.5 Hz, 2H, -C(=O)CH₂ -)

-

δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 169.5 (C=O)

-

δ 62.5 (-C H₂SO₂Cl)

-

δ 61.0 (-OC H₂CH₃)

-

δ 28.0 (-C(=O)C H₂-)

-

δ 14.0 (-OCH₂C H₃)

-

-

IR (neat, cm⁻¹):

-

~1735 (C=O stretch, ester)

-

~1370 & ~1165 (S=O asymmetric and symmetric stretch, sulfonyl chloride)

-

Visualized Synthesis Workflow

The following diagram outlines the complete laboratory workflow from preparation to final analysis.

Sources

- 1. 103472-25-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C5H9ClO4S | CID 4128467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Propanesulfonyl chloride | 10147-36-1 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. macro.lsu.edu [macro.lsu.edu]

- 7. echemi.com [echemi.com]

- 8. atul.co.in [atul.co.in]

- 9. nj.gov [nj.gov]

- 10. Ethyl 3-mercaptopropionate | CymitQuimica [cymitquimica.com]

- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of Ethyl 3-(chlorosulfonyl)propanoate with Amino Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Ethyl 3-(chlorosulfonyl)propanoate (ECP) is a hetero-bifunctional chemical linker of significant interest in bioconjugation, chemical biology, and pharmaceutical sciences. Its utility stems from two distinct reactive centers: a highly electrophilic sulfonyl chloride group (-SO₂Cl) and an ethyl ester. This guide provides a comprehensive technical overview of the core reactivity of ECP, focusing specifically on its conjugation with amino acid residues. We will explore the fundamental reaction mechanisms, dissect the factors governing selectivity and yield, provide actionable experimental protocols, and discuss the stability of the resultant linkages. Our objective is to equip researchers with the foundational knowledge and practical insights required to effectively utilize ECP in their development pipelines.

Introduction: The Molecular Logic of this compound

This compound, also known as 2-Carboethoxyethylsulfonyl chloride, is structured with a sulfonyl chloride at one end of a propyl chain and an ethyl ester at the other[1]. This architecture makes it an ideal reagent for covalently modifying biological macromolecules like proteins. The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic amino acid side chains to form stable sulfonamide bonds[2][3]. The ethyl ester, being less reactive, can be preserved during the initial conjugation and subsequently hydrolyzed to reveal a carboxylic acid, providing a handle for further modifications or for altering the physicochemical properties of the conjugate.

The formation of the sulfonamide linkage is central to the application of ECP. This bond is exceptionally stable under a wide range of physiological and chemical conditions, a desirable trait for therapeutic conjugates and diagnostic reagents where linker integrity is paramount[4][5].

Core Reaction Mechanism: Sulfonamide Bond Formation

The primary reaction between ECP and an amino acid is the sulfonylation of a primary or secondary amine, a classic example of nucleophilic acyl substitution at a sulfur center. The most common target on a protein is the ε-amino group of a lysine residue or the α-amino group of the N-terminus[6][7].

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a deprotonated amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group.

-

Deprotonation: A base in the reaction medium removes the proton from the nitrogen atom, yielding the final, stable sulfonamide product and hydrochloric acid (HCl), which is neutralized by the base[2][3].

This reaction is highly dependent on the nucleophilicity of the amine, which is, in turn, governed by the pH of the reaction medium.

Caption: Figure 1: Reaction Mechanism of ECP with a Primary Amine.

Amino Acid Reactivity and Selectivity

The selectivity of ECP conjugation is predominantly dictated by the nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH.

Primary Targets: Lysine and the N-Terminus

-

Lysine (Lys): The ε-amino group of lysine is the most common target for sulfonyl chlorides. The pKa of this group is typically around 10.4 in solution, meaning it is mostly protonated (non-nucleophilic) at physiological pH[8]. To achieve efficient reaction, the pH must be raised to a basic range (typically pH 8.5-9.5) to increase the population of the deprotonated, nucleophilic form.

-

N-terminal α-Amino Group: The N-terminal amine of a protein generally has a lower pKa (around 7.6-8.2) than the lysine side chain[9][10]. This makes it more nucleophilic at neutral or slightly basic pH, offering a potential route for site-selective modification over the more abundant lysine residues.

Competing Reactions and Hydrolysis

A critical competing reaction in aqueous media is the hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid[11][12]. This process consumes the reagent and reduces conjugation efficiency.

-

Aminolysis vs. Hydrolysis: The rate of reaction with amines (aminolysis) is generally much faster than the rate of hydrolysis. However, at very high pH, the concentration of hydroxide ions (OH⁻) increases, accelerating hydrolysis[13]. Therefore, a careful balance of pH is required to maximize the aminolysis-to-hydrolysis ratio. While sulfonyl chlorides are susceptible to hydrolysis, their low aqueous solubility can sometimes protect them, allowing them to precipitate from the reaction mixture before hydrolysis occurs[11][12].

Potential Off-Target Reactivity

Under certain conditions, other nucleophilic amino acid residues can react with sulfonyl chlorides, leading to non-specific modifications.

-

Cysteine (Cys): The thiol side chain of cysteine is a potent nucleophile in its thiolate form (S⁻). The pKa of the cysteine thiol is typically ~8.3 but can be significantly lower depending on the local protein microenvironment[14]. At pH values where a significant thiolate population exists, cysteine can compete with amines and may even be the preferred site of modification[9][15]. The product is a thioester, which may have different stability profile than a sulfonamide.

-

Tyrosine (Tyr), Serine (Ser), Threonine (Thr): The hydroxyl groups of these residues are generally less nucleophilic than amines or thiols. Reaction to form sulfonate esters can occur, but typically requires harsher conditions, such as very high pH or the use of organic solvents, and is less common in standard bioconjugation protocols[2].

-

Histidine (His): The imidazole ring of histidine can also be modified, though this is less frequently observed.

| Amino Acid Residue | Nucleophilic Group | Typical pKa | Reactivity Profile & Conditions |

| Lysine | ε-Amino (-NH₂) | ~10.4 | Primary Target. Requires basic pH (8.5-9.5) for deprotonation and efficient reaction[8]. |

| N-Terminus | α-Amino (-NH₂) | ~7.6 - 8.2 | High Reactivity. More nucleophilic than lysine at neutral pH, enabling potential site-selectivity[10]. |

| Cysteine | Thiol (-SH) | ~8.3 | Strong Competitor. Highly reactive in thiolate form. Reactivity is pH-dependent and sensitive to local environment[14]. |

| Tyrosine | Phenolic Hydroxyl (-OH) | ~10.1 | Low Reactivity. Can react at high pH (>10) but is generally not a target under standard bioconjugation conditions[2]. |

| Serine / Threonine | Aliphatic Hydroxyl (-OH) | >13 | Very Low Reactivity. Generally considered unreactive towards sulfonyl chlorides in aqueous media. |

| Water (Hydrolysis) | Hydroxide (OH⁻) | N/A | Primary Side Reaction. Competes with aminolysis, rate increases with pH. Minimizing reaction time is key[11][13]. |

Experimental Protocol: Conjugation of ECP to a Model Protein

This protocol provides a generalized workflow for labeling a protein with ECP. It must be optimized for each specific protein and application.

Materials and Reagents

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

This compound (ECP)

-

Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Solvent for ECP: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Purification System: Dialysis tubing (e.g., 10 kDa MWCO) or a desalting column (e.g., PD-10)

-

Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

ECP Stock Solution Preparation: Immediately before use, prepare a 100 mM stock solution of ECP in anhydrous DMF or ACN. Causality Note: ECP is moisture-sensitive and will hydrolyze. Preparing the stock solution in an anhydrous organic solvent and using it immediately is critical to ensure its reactivity.

-

Conjugation Reaction:

-

Calculate the required volume of the ECP stock solution to achieve the desired molar excess (e.g., 10-fold to 50-fold molar excess of ECP over the protein).

-

While gently vortexing the protein solution, add the ECP stock solution dropwise.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Causality Note: Lower temperatures can help minimize hydrolysis and potential protein denaturation, while room temperature can increase the reaction rate.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. The high concentration of the primary amine (Tris) will react with and consume any remaining ECP. Incubate for 30 minutes.

-

Purification:

-

Remove the unreacted ECP, quenching reagent, and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.

-

Change the dialysis buffer 3-4 times over 24-48 hours to ensure complete removal of small molecules.

-

-

Characterization:

-

Confirm conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of the linker) or SDS-PAGE (to check for protein integrity).

-

Quantify the degree of labeling using appropriate analytical methods.

-

Caption: Figure 2: General Experimental Workflow for Protein Conjugation.

Conclusion and Future Perspectives

This compound is a versatile reagent for the modification of amino acids, primarily targeting lysine residues to form highly stable sulfonamide bonds. Successful application hinges on a thorough understanding of the competition between aminolysis and hydrolysis, which is critically controlled by reaction pH, time, and temperature. By carefully optimizing these parameters, researchers can achieve efficient and selective conjugation. The resulting linker, with its latent carboxylate functionality, opens avenues for subsequent chemical modifications, making ECP a valuable tool in the construction of complex bioconjugates for therapeutic and diagnostic applications.

References

- 1. This compound | C5H9ClO4S | CID 4128467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-(chlorosulfonyl)propanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of ethyl 3-(chlorosulfonyl)propanoate, focusing on its solubility and stability. An understanding of these characteristics is paramount for its effective use in synthetic chemistry and drug development, ensuring both safety and experimental success.

Core Compound Identity

-

Systematic Name: this compound

-

CAS Number: 103472-25-9[1]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is dictated by the two functional groups within its structure: the polar sulfonyl chloride and the relatively non-polar ethyl ester. This duality governs its behavior in various solvent systems.

Organic Solvents

This compound is generally soluble in a range of common organic solvents. Its miscibility is highest in aprotic solvents that can solvate the molecule without reacting with the highly electrophilic sulfonyl chloride group.

Table 1: Qualitative Solubility in Common Organic Solvents

| Solvent | Solubility | Rationale and Considerations |

| Dichloromethane (DCM) | High | Aprotic and polar enough to effectively dissolve the compound. |

| Chloroform | High | Similar properties to DCM. |

| Tetrahydrofuran (THF) | High | Aprotic ether that is a good solvent, though peroxide formation should be monitored in aged THF. |

| Acetonitrile (MeCN) | High | A polar aprotic solvent suitable for many synthetic applications involving this reagent. |

| Diethyl Ether | Moderate | Less polar than THF, may have lower solvating capacity. |

| Toluene | Moderate | A non-polar aromatic solvent that can solvate the ethyl ester portion of the molecule. |

| Hexanes | Low | Highly non-polar, generally a poor solvent for this compound. |

Aqueous and Protic Solvents: The Realm of Instability

The use of protic solvents, particularly water, is strongly contraindicated when the integrity of the sulfonyl chloride is required. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to rapid and exothermic hydrolysis.[3] This reaction yields the corresponding sulfonic acid and hydrochloric acid.

Reaction with Water: C₂H₅OOC(CH₂)₂SO₂Cl + H₂O → C₂H₅OOC(CH₂)₂SO₃H + HCl

Similarly, other protic solvents such as alcohols will react to form sulfonate esters. This reactivity underscores the necessity of using anhydrous conditions when performing reactions with this compound.

Stability and Handling: Mitigating Reactivity

The inherent reactivity of this compound necessitates careful storage and handling to prevent degradation and ensure user safety.

Factors Affecting Stability

-

Moisture: As the primary degradation pathway is hydrolysis, strict exclusion of atmospheric moisture is critical.[4]

-

Temperature: Elevated temperatures can accelerate decomposition. Storage in a cool environment is recommended.

-

Nucleophiles: Contamination with nucleophilic reagents (e.g., amines, alcohols) will lead to the consumption of the sulfonyl chloride.

-

Bases: Basic conditions can accelerate hydrolysis and other nucleophilic substitution reactions.

Recommended Storage and Handling Protocols

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A cool, dry, and well-ventilated area is essential.[5] Containers should be made of corrosion-resistant material.

-

Handling: All manipulations should be conducted in a chemical fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Use dry glassware and syringes to prevent accidental hydrolysis.

Experimental Protocols

Protocol for Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Small, dry glass vials with caps

-

Calibrated micropipette or syringe

-

Vortex mixer

Procedure:

-

Dispense 1 mL of the selected anhydrous solvent into a dry vial.

-

Add a known small amount (e.g., 10 mg) of this compound to the vial.

-

Cap the vial and vortex for 30-60 seconds.

-

Visually inspect for complete dissolution.

-

If dissolved, continue to add aliquots of the compound, vortexing after each addition, until a saturated solution is obtained (i.e., solid/liquid particles remain undissolved).

-

Calculate the approximate solubility in mg/mL.

Caption: Workflow for qualitative solubility determination.

Workflow for Stability Assessment by ¹H NMR Spectroscopy

This workflow allows for the monitoring of the compound's stability in a given deuterated solvent over time.

Objective: To quantify the rate of degradation under specific conditions.

Procedure:

-

Sample Preparation: In a dry NMR tube, prepare a solution of this compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃) at a precise concentration.

-

Initial (t=0) Spectrum: Acquire a ¹H NMR spectrum immediately after preparation.

-

Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

-

Time-course Analysis: Acquire subsequent ¹H NMR spectra at predetermined time intervals.

-

Data Processing: For each spectrum, integrate the characteristic peaks of the starting material and any new peaks corresponding to degradation products.

-

Quantification: Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics. A study on heteroaromatic sulfonyl chlorides utilized a similar NMR-based method to assess stability in THF-d8 over several months.[6]

Caption: Process for NMR-based stability assessment.

References

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- Experiment 1 Determin

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.

- SD Fine-Chem. (n.d.). Sulphuryl Chloride.

- Solubility Determination in Drug Discovery and Development. (2013, February 15).

- Sigma-Aldrich. (2024, September 7).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Fisher Scientific. (2008, February 21).

- Exp.

- ResearchGate. (2025, November 28). (PDF)

- BLD Pharm. (n.d.). 103472-25-9|Ethyl 3-(chlorosulfonyl)

- PubChem. (n.d.). Ethyl 3-(chlorosulfonyl)

- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

- Santa Cruz Biotechnology. (n.d.). Ethyl 3-(chlorosulfonyl)

- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.

- PMC - NIH. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)

- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Sigma-Aldrich. (n.d.). Ethyl 3-(4-chlorophenyl)

- ChemicalBook. (n.d.). Ethyl 3-(chloroformyl)

- Chemguide. (n.d.). Hydrolysis of esters.

- Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.

- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2).

- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.

- Wikipedia. (n.d.). Ester hydrolysis.

- Chemsrc. (2025, August 21).

- Sigma-Aldrich. (n.d.). ethyl 3-(chlorosulfonyl)

- CymitQuimica. (n.d.).

Sources

Safety and handling of "Ethyl 3-(chlorosulfonyl)propanoate" in the lab

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(chlorosulfonyl)propanoate for Laboratory Professionals

Section 1: Executive Summary & Hazard Overview

This compound is a valuable bifunctional reagent in chemical synthesis, possessing both an ester and a reactive sulfonyl chloride moiety. However, its utility is matched by its significant hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the principle of multi-layered safety protocols. The primary hazards stem from its high reactivity, particularly with water and other nucleophiles, and its corrosive nature. It causes severe skin burns and eye damage, is harmful if inhaled, swallowed, or in contact with skin, and may cause respiratory irritation.[1] Adherence to the protocols outlined in this document is critical for mitigating risk and ensuring the safety of all laboratory personnel.

Table 1: Core Hazard Profile for this compound

| Hazard Classification | GHS Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1][2] |

Section 2: Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics dictate its behavior under various laboratory conditions.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103472-25-9 | [1][2][3] |

| Molecular Formula | C₅H₉ClO₄S | [1][3] |

| Molecular Weight | 200.64 g/mol | [1][3] |

| IUPAC Name | ethyl 3-chlorosulfonylpropanoate | [1] |

| Synonyms | 2-Carboethoxyethylsulfonyl chloride |[1] |

Section 3: The Chemistry of the Hazard - Understanding Reactivity

The hazardous nature of this compound is rooted in the reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is a potent electrophile, making it highly susceptible to attack by nucleophiles.

-

Hydrolysis: The most critical reaction from a safety perspective is its violent reaction with water.[4] Atmospheric moisture or contact with water will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and highly corrosive hydrogen chloride (HCl) gas.[4] This is the primary reason for the "Contact with water liberates toxic gas" warning and necessitates handling under inert, anhydrous conditions.[4]

-

Incompatible Materials: Beyond water, this compound must be isolated from strong acids, bases, oxidizing agents, and reducing agents.[2] Alcohols will react to form sulfonates, and bases can promote rapid and potentially uncontrolled decomposition or side reactions.[5]

-

Thermal Decomposition: In the event of a fire, thermal decomposition will produce a range of toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas.[4]

Section 4: Engineering Controls & Personal Protective Equipment (PPE) - A Multi-Layered Defense

A robust safety strategy does not rely on a single point of failure. It incorporates a hierarchy of controls to minimize exposure potential.

Primary Engineering Controls

The use of a certified chemical fume hood is mandatory for all manipulations of this compound. This is non-negotiable. The fume hood provides critical ventilation to protect the user from harmful and corrosive vapors that may be liberated during handling or accidental hydrolysis.[4] All work, including weighing, dispensing, and reaction setup, must be conducted within the sash of the fume hood.

Secondary Controls

Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area. Familiarize yourself with their operation before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe corrosivity and potential for splashing, it is best practice to also use a full-face shield over the safety goggles.[2][4]

-

Skin Protection:

-

Gloves: Wear protective gloves.[2] Standard nitrile gloves provide adequate splash protection for brief handling. For extended operations or where significant contact is possible, consider using heavier-duty gloves such as butyl rubber. Always inspect gloves for tears or pinholes before use and remove them promptly and properly if contaminated.

-

Protective Clothing: A flame-resistant lab coat is required.[2] Additional protection, such as a chemically resistant apron, should be worn when handling larger quantities. Ensure clothing provides full coverage; shorts and open-toed shoes are prohibited in the laboratory.[6]

-

-

Respiratory Protection: If there is a risk of ventilation failure or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be available and users must be properly fit-tested and trained.[7]

Section 5: Standard Operating Procedures (SOPs)

Storage & Handling Protocol

-

Receiving: Upon receipt, inspect the container for any signs of damage.

-

Storage Location: Store the container in a dedicated corrosives cabinet. The storage area must be cool, dry, and well-ventilated.[2][4]

-

Temperature Control: Store under refrigeration (2-8°C) as recommended.[8]

-

Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to protect from moisture.[2][4] The container should be kept tightly closed.[2]

-

Segregation: Ensure the container is stored away from incompatible materials, particularly water, bases, and oxidizing agents.[2][9]

Weighing & Dispensing Protocol

-

Preparation: Don all required PPE before entering the work area.

-

Inert Setup: Perform all transfers under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis.

-

Dispensing: Use clean, dry syringes or cannulas for liquid transfer. Never use equipment that has been washed and not properly dried.

-

Containment: Perform all manipulations over a secondary containment tray to catch any potential drips or spills.

-

Sealing: After dispensing, carefully reseal the main container, purging the headspace with inert gas before tightening the cap.

-

Cleanup: Clean any contaminated glassware or equipment carefully, anticipating the reactive nature of any residue.

Section 6: Emergency Protocols - Preparedness and Response

Spill Response

Immediate and correct response to a spill is critical to prevent injury and further contamination.

-

Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large, volatile, or you are not trained to handle it, evacuate the laboratory and call emergency services.

-

Assess: From a safe distance, assess the extent of the spill.

-

Secure: Restrict access to the spill area. If safe to do so, ensure ventilation is adequate (fume hood is running).

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. DO NOT USE WATER or combustible absorbents like paper towels.[4]

-

Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[4]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ensuring no ignition sources), followed by a soap and water wash. All decontamination materials must be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

First Aid Measures

Immediate medical attention is required for any exposure.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, preferably under a safety shower.[4] Seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth thoroughly with water.[2] DO NOT INDUCE VOMITING. [4] If the victim is conscious and alert, give 1-2 glasses of water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]

Fire Fighting

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4]

-

Unsuitable Media: DO NOT USE WATER. The reagent reacts violently with water.[4]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic decomposition products.[4]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Containerization: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.

-

Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

-

Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Section 8: References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C5H9ClO4S | CID 4128467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. staging.keyorganics.net [staging.keyorganics.net]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 3-(chloroformyl)propionate(14794-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 7. 103472-25-9|this compound| Ambeed [ambeed.com]

- 8. 103472-25-9|this compound|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

The Covalent Handshake: A Technical Guide to the Mechanism of Action of Ethyl 3-(chlorosulfonyl)propanoate with Proteins

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical biology of Ethyl 3-(chlorosulfonyl)propanoate, a sulfonyl chloride-containing compound, and its covalent interactions with protein targets. As the development of targeted covalent inhibitors and chemical probes continues to accelerate, a fundamental understanding of the underlying mechanisms of action is paramount. This document synthesizes current knowledge on sulfonyl chloride reactivity to provide a detailed technical resource for researchers in chemical biology and drug discovery.

Introduction: The Rise of Covalent Modifiers

In recent years, there has been a resurgence in the development of covalent drugs, which offer distinct advantages such as prolonged duration of action and high potency.[1] These molecules typically contain an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[1] this compound belongs to a class of compounds bearing a sulfonyl chloride (-SO₂Cl) functional group, a potent electrophile poised for reaction with biological nucleophiles. While much of the focus in covalent inhibitor design has been on targeting cysteine residues, there is a growing interest in electrophiles that can react with other nucleophilic amino acids, thereby expanding the scope of the "ligandable" proteome.[2]

The Reactive Moiety: Understanding the Sulfonyl Chloride

The key to the reactivity of this compound lies in the sulfonyl chloride group. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by electron-rich amino acid side chains.

The general mechanism of action involves the nucleophilic attack of an amino acid residue on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester linkage.[3]

The Targets: Nucleophilic Amino Acid Residues

Unlike some electrophiles that exhibit a strong preference for cysteine, sulfonyl chlorides and their more studied cousins, sulfonyl fluorides, are known to react with a broader range of nucleophilic amino acids.[2] The primary targets for covalent modification by this compound within a protein are:

-

Lysine: The ε-amino group of a lysine side chain is a potent nucleophile, particularly in its unprotonated state.[4] Reaction with a sulfonyl chloride results in the formation of a stable sulfonamide bond.[4]

-

Tyrosine: The hydroxyl group of a tyrosine residue can act as a nucleophile, attacking the sulfonyl chloride to form a sulfonate ester.[5][6] Studies with sulfonyl fluoride probes have demonstrated that functionally important tyrosine residues can be selectively targeted.[5]

-

Serine and Threonine: The hydroxyl groups of serine and threonine are also potential nucleophiles for reaction with sulfonyl chlorides, leading to the formation of sulfonate esters.[7]

-

Histidine: The imidazole side chain of histidine contains a nucleophilic nitrogen that can react with sulfonyl chlorides.

The specific residue that is modified by this compound on a given protein will depend on several factors, including the accessibility of the residue, its local microenvironment (which influences its nucleophilicity), and the overall three-dimensional structure of the protein-inhibitor complex.

The Mechanism of Covalent Modification

The covalent modification of a protein by this compound can be conceptualized as a two-step process, analogous to the mechanism of many covalent inhibitors.[1][8]

-

Reversible Binding: The inhibitor first binds non-covalently to the protein, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is characterized by the inhibition constant, Ki.[1]

-

Irreversible Covalent Bonding: Following the initial binding, the nucleophilic amino acid residue in the proximity of the bound inhibitor attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a covalent bond and the displacement of the chloride ion. This step is typically irreversible and is characterized by the rate constant kinact.[1]

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki, which reflects both the binding affinity and the reactivity of the electrophile.[1]

Visualizing the Mechanism: Reaction with Nucleophilic Residues

Below are diagrams illustrating the proposed mechanism of action of this compound with key nucleophilic amino acid residues.

Caption: Covalent modification of Lysine and Tyrosine residues.

Experimental Protocols for Characterizing Covalent Interactions

A robust understanding of the mechanism of action of this compound requires rigorous experimental validation. The following protocols provide a framework for characterizing the covalent modification of proteins by this compound.

Identification of Target Proteins and Modification Sites by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the protein targets of a covalent modifier and pinpointing the exact amino acid residue that has been modified.[9]

Experimental Workflow:

-

Incubation: Incubate the protein of interest (or a complex proteome) with this compound. Include a control sample without the compound.

-

Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a protein sequence database to identify peptides. Look for a mass shift on specific peptides corresponding to the addition of the ethyl 3-sulfopropanoate moiety (C₅H₈O₄S, mass = 164.01 Da). The MS/MS fragmentation pattern will confirm the identity of the modified amino acid.

Visualizing the Workflow: Mass Spectrometry-Based Target Identification

Caption: Workflow for identifying protein modification sites by mass spectrometry.

Kinetic Analysis of Covalent Inhibition

To quantify the efficiency of covalent modification, it is essential to determine the kinetic parameters Ki and kinact.[1] This can be achieved through enzyme inhibition assays.

Experimental Protocol (for enzymes):

-

Enzyme Activity Assay: Establish a reliable assay to measure the activity of the target enzyme.

-

Time-Dependent Inhibition: Pre-incubate the enzyme with varying concentrations of this compound for different periods.

-

Measure Residual Activity: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rate.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The observed rate constant (kobs) for inactivation can be determined from the slope of these plots. By plotting kobs against the inhibitor concentration, Ki and kinact can be determined by fitting the data to the appropriate equation.[1][8]

Table 1: Key Kinetic Parameters for Covalent Inhibitors

| Parameter | Description |

| Ki | Inhibition constant, representing the affinity of the initial reversible binding. |

| kinact | Maximum rate of irreversible inactivation. |

| kinact/Ki | Second-order rate constant, an overall measure of covalent modification efficiency. |

Conclusion and Future Directions

This compound represents a valuable tool for chemical biology and drug discovery due to the ability of its sulfonyl chloride moiety to covalently modify a range of nucleophilic amino acid residues. Understanding its mechanism of action is crucial for the rational design of novel covalent probes and inhibitors. The experimental workflows outlined in this guide provide a robust framework for characterizing the interactions of this and similar electrophilic compounds with their protein targets. Future studies will likely focus on elucidating the proteome-wide targets of such compounds and leveraging this reactivity for the development of next-generation covalent therapeutics.

References

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.

- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290.

- Jones, L. H., & Sim, T. (2013). Covalent modifiers: a rational approach to drug discovery. Future medicinal chemistry, 5(15), 1735-1738.

- Kustova, T. P., & Kochetova, L. B. (2018). Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides. Russian Journal of General Chemistry, 88(10), 2235-2242.

- Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current opinion in chemical biology, 24, 18-26.

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.

- Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan activities in the human proteome.

- Zhao, Q., et al. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society, 139(2), 680-685.

- Zaro, B. W., & Pratt, M. R. (2014). Chemical methods for investigating and manipulating post-translational modifications. Current opinion in chemical biology, 18, 1-8.

Sources

- 1. shop.carnabio.com [shop.carnabio.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.stanford.edu [med.stanford.edu]

- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Ethyl 3-(chlorosulfonyl)propanoate: A Promising Reagent for Lysine-Targeted Bioconjugation

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(chlorosulfonyl)propanoate as a potential bioconjugation reagent for the selective modification of lysine residues on proteins, with a particular focus on its application in the development of antibody-drug conjugates (ADCs). We will delve into the chemical properties of this reagent, its proposed synthesis, and the mechanism of its reaction with primary amines to form highly stable sulfonamide linkages. A detailed, step-by-step protocol for a typical bioconjugation reaction is presented, along with methods for the characterization of the resulting conjugates. Furthermore, we will discuss the potential advantages and limitations of this reagent in the context of current bioconjugation strategies and offer perspectives on its future applications in drug development and biomedical research.

Part 1: The Landscape of Bioconjugation and the Central Role of Lysine

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[2][3] The choice of the amino acid residue to target on a protein is a critical aspect of bioconjugation strategy.

Lysine, with its solvent-exposed primary amine on the side chain, is a frequent choice for bioconjugation.[4][5][6] The nucleophilicity of the ε-amino group makes it reactive towards a variety of electrophilic reagents.[7] However, the high abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugates with varying numbers of attached molecules and at different positions, which can impact the efficacy and pharmacokinetics of the final product.[6] Therefore, the development of reagents with controlled reactivity and the ability to form stable linkages is of paramount importance.

Part 2: this compound: A Detailed Profile

Chemical Properties

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and an ethyl ester. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9ClO4S | [8][9] |

| Molecular Weight | 200.64 g/mol | [8][9] |

| CAS Number | 103472-25-9 | [8][9] |

| Appearance | (Predicted) Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, acetonitrile) |

The sulfonyl chloride moiety is a potent electrophile, susceptible to nucleophilic attack by primary and secondary amines. The ethyl ester group, while less reactive, could potentially be hydrolyzed under certain conditions, offering a potential secondary site for modification or influencing the overall solubility and stability of the reagent and the resulting conjugate.[10][11][12][13]

Proposed Synthesis

While not widely commercially available in large quantities, this compound can be synthesized from its corresponding thiol precursor, ethyl 3-mercaptopropanoate.[6][14][15][16][17] The synthesis involves the oxidation of the thiol to the sulfonyl chloride. Several methods have been reported for this transformation, often utilizing a chlorinating agent and an oxidant.[2][4][5][18][19] A plausible and efficient method involves the use of N-chlorosuccinimide (NCS) in the presence of an acid.[2]

Mechanism of Reaction with Lysine